Olanzapine Lactam Impurity
Overview
Description
Olanzapine Lactam Impurity is a degradation product of Olanzapine, an antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This impurity is formed during storage or exposure to thermal stress and is commonly found in commercial preparations of Olanzapine . It is important to study and understand this impurity to ensure the safety and efficacy of Olanzapine formulations.
Mechanism of Action
Target of Action
Olanzapine Lactam Impurity, also known as 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-, (3Z), is a degradation product of Olanzapine . The primary targets of this compound are dopamine D-1 and D-2 receptors . These receptors play a crucial role in the regulation of cognition, motivation, and feelings of pleasure .
Mode of Action
The compound acts as an antagonist of the dopamine D-1 and D-2 receptors . It also has antimuscarinic anticholinergic properties and exhibits antagonist activity at noradrenergic with α-receptors .
Biochemical Pathways
The formation of this compound is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine . The formation of this impurity is typically accompanied by the formation of ketothiolactam .
Pharmacokinetics
It is known that the compound is formed during storage or exposure to thermal stress . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The antagonistic action of this compound on dopamine D-1 and D-2 receptors, as well as its antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors, can lead to a reduction in psychotic symptoms . .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as storage conditions and temperature . Exposure to thermal stress, for example, can lead to the formation of this impurity .
Biochemical Analysis
Biochemical Properties
Olanzapine Lactam Impurity plays a role in biochemical reactions primarily as a degradation product of olanzapine. It interacts with various enzymes and proteins involved in the metabolism and degradation of olanzapine. For instance, it is known to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of olanzapine . These interactions can lead to the formation of other metabolites and influence the overall pharmacokinetics of olanzapine.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been observed to induce inflammation and immune responses in the prefrontal cortex of rats by activating endoplasmic reticulum stress signaling pathways . This activation leads to the increased expression of pro-inflammatory markers such as nuclear factor kappa B, tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta . These cellular effects can influence cell signaling pathways, gene expression, and cellular metabolism, potentially contributing to the side effects associated with olanzapine.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It binds to and inhibits the activity of certain enzymes involved in the metabolism of olanzapine, such as cytochrome P450 enzymes . This inhibition can lead to the accumulation of olanzapine and its metabolites, affecting their pharmacological activity. Additionally, this compound can induce oxidative stress and inflammation by activating specific signaling pathways in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be a degradation product formed during storage or exposure to thermal stress . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inflammation and immune responses in cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of this compound have been associated with increased toxicity and adverse effects, such as inflammation and oxidative stress . These effects are dose-dependent and can influence the overall safety profile of olanzapine formulations.
Metabolic Pathways
This compound is involved in the metabolic pathways of olanzapine. It is formed as a result of the oxidative metabolism of olanzapine by cytochrome P450 enzymes . This impurity can further undergo metabolic transformations, leading to the formation of other metabolites. The presence of this compound can affect the metabolic flux and levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters and can accumulate in certain tissues . The distribution of this compound can affect its localization and accumulation within the body, influencing its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
The synthesis of Olanzapine Lactam Impurity from Olanzapine involves multiple steps. The formation of this impurity is typically a result of the oxidation and ring-opening of the thiophene ring in Olanzapine . The process can be catalyzed by formulation excipients and occurs under stressed and aged solid-state conditions . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and identify this impurity .
Chemical Reactions Analysis
Olanzapine Lactam Impurity undergoes several types of chemical reactions, including:
Ring-Opening: This reaction is a consequence of the oxidation process and results in the formation of the lactam structure.
Common reagents and conditions used in these reactions include oxidative agents and thermal stress . The major products formed from these reactions are this compound and ketothiolactam .
Scientific Research Applications
Olanzapine Lactam Impurity has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Olanzapine formulations.
Stability Studies: Researchers study this impurity to understand the stability and degradation pathways of Olanzapine.
Toxicological Studies: The impurity is analyzed to assess its potential toxicity and impact on the safety of Olanzapine.
Comparison with Similar Compounds
Olanzapine Lactam Impurity can be compared with other degradation products of Olanzapine, such as:
Ketothiolactam: Another oxidative degradation product formed alongside this compound.
N-Demethyl-N-Formylolanzapine: A related impurity found in Olanzapine formulations.
2-Hydroxymethyl Olanzapine: Another impurity that can be formed under certain conditions.
The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is produced .
Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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